molecular formula C13H17NO3 B11037532 N-[1-(2,5-Dimethoxyphenyl)ethyl]acrylamide

N-[1-(2,5-Dimethoxyphenyl)ethyl]acrylamide

Cat. No.: B11037532
M. Wt: 235.28 g/mol
InChI Key: LNXXRVJAHSVSCC-UHFFFAOYSA-N
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Description

N-[1-(2,5-Dimethoxyphenyl)ethyl]acrylamide is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an ethyl chain, which is further connected to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-Dimethoxyphenyl)ethyl]acrylamide typically involves the reaction of 2,5-dimethoxyphenethylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

2,5-Dimethoxyphenethylamine+Acryloyl chlorideThis compound\text{2,5-Dimethoxyphenethylamine} + \text{Acryloyl chloride} \rightarrow \text{this compound} 2,5-Dimethoxyphenethylamine+Acryloyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-Dimethoxyphenyl)ethyl]acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acrylamide group to an amine.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.

Scientific Research Applications

N-[1-(2,5-Dimethoxyphenyl)ethyl]acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-[1-(2,5-Dimethoxyphenyl)ethyl]acrylamide involves its interaction with specific molecular targets. The dimethoxyphenyl group can interact with aromatic residues in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)acetamide

Uniqueness

N-[1-(2,5-Dimethoxyphenyl)ethyl]acrylamide is unique due to the presence of both the dimethoxyphenyl and acrylamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C13H17NO3/c1-5-13(15)14-9(2)11-8-10(16-3)6-7-12(11)17-4/h5-9H,1H2,2-4H3,(H,14,15)

InChI Key

LNXXRVJAHSVSCC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C=C

Origin of Product

United States

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